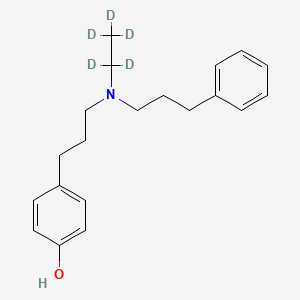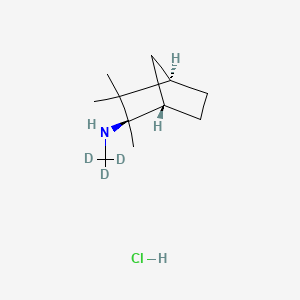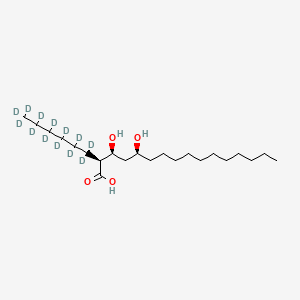
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13, also known as H3D13, is a deuterated form of a fatty acid that has been found to have potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to reduce oxidative stress and increase the expression of antioxidant enzymes such as heme oxygenase-1.
Advantages and Limitations for Lab Experiments
One advantage of using (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 in lab experiments is that it is a deuterated form of a fatty acid, which makes it more stable and bioavailable than the original fatty acid. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can be easily synthesized using deuterium gas. One limitation of using (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are a number of future directions for research on (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13. One area of research could be the development of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13-based therapies for inflammatory diseases and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 and its potential interactions with other compounds. Finally, more research is needed to determine the optimal dosage and administration method for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 in humans.
Synthesis Methods
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can be synthesized by the reduction of (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid using deuterium gas. The resulting compound is a deuterated form of the original fatty acid, which has been shown to have increased stability and bioavailability.
Scientific Research Applications
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2S,3S,5S)-3,5-dihydroxy-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)hexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1/i2D3,4D2,6D2,8D2,15D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYTNQMVAFHGS-QKGPRPOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C[C@H](CCCCCCCCCCC)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

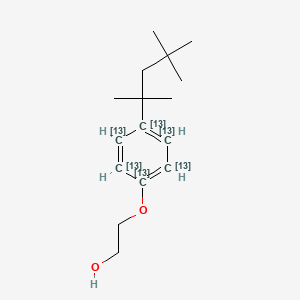
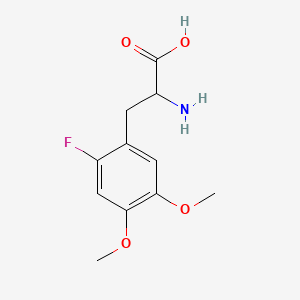

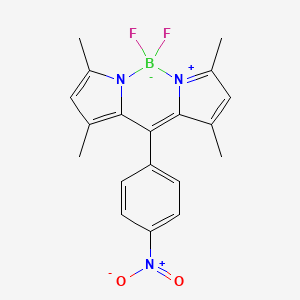

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)
